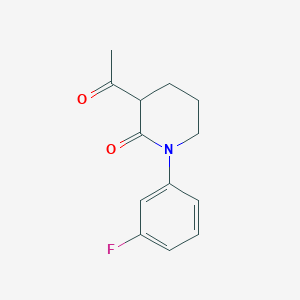

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one

Descripción

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is a piperidin-2-one derivative featuring a 3-fluorophenyl substituent at the N1-position and an acetyl group at the C3-position. This scaffold is of interest due to its structural similarity to pharmacologically active compounds targeting enzymes like FXa, SARS-CoV-2 Mpro, and microbial proteins . The fluorine atom enhances electronegativity and metabolic stability, while the acetyl group may influence electronic properties and bioavailability.

Propiedades

IUPAC Name |

3-acetyl-1-(3-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-9(16)12-6-3-7-15(13(12)17)11-5-2-4-10(14)8-11/h2,4-5,8,12H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPSEZFXHXQLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one typically involves the reaction of 3-fluoroaniline with acetylacetone under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the piperidinone ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one typically involves the acetylation of piperidin-2-one derivatives, which can be achieved through various synthetic routes. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, allowing for the exploration of their biological properties.

Table 1: Synthetic Routes for Piperidine Derivatives

| Synthetic Method | Description |

|---|---|

| Acetylation | Direct acetylation of piperidin-2-one using acetic anhydride or acetyl chloride. |

| Reductive Alkylation | Involves the alkylation of piperidine derivatives followed by reduction to form the target compound. |

| Cyclization | Utilizes cyclization reactions to form piperidine rings with specific substituents. |

Analgesic Properties

Compounds related to 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one have been investigated for their analgesic properties, particularly as potential opioid analgesics. The structural modifications in piperidine derivatives often lead to enhanced potency and selectivity at opioid receptors.

- Case Study : A study on fentanyl analogs indicated that modifications in the piperidine ring could significantly alter analgesic potency, suggesting a similar potential for 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one in pain management applications .

Dopamine Transporter Ligands

Research has shown that certain piperidine derivatives can selectively bind to dopamine transporters, making them candidates for treating neurological disorders such as Parkinson's disease or attention deficit hyperactivity disorder (ADHD).

- Case Study : A series of piperidine analogs were synthesized and evaluated for their binding affinity to dopamine transporters, demonstrating that specific substitutions could enhance selectivity and potency .

Serotonin Receptor Modulation

The incorporation of fluorine into piperidine structures has been associated with improved pharmacokinetic properties and selectivity for serotonin receptors.

- Case Study : Fluorinated piperidine derivatives were found to maintain high affinity for serotonin receptors while showing agonist efficacy in vitro, indicating a potential therapeutic role in mood disorders .

Future Directions and Research Opportunities

The ongoing research into 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one highlights several promising avenues:

- Development of Novel Analgesics : Further exploration of its structure-activity relationship could lead to the discovery of new analgesics with reduced side effects compared to traditional opioids.

- Investigation as a Neuroprotective Agent : Given its interaction with dopamine receptors, there is potential for this compound in neuroprotective applications against neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting microbial growth and modulating immune responses .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

- Fluorophenyl-containing compounds exhibit diverse activities, suggesting scaffold versatility. The target compound’s acetyl group may direct activity toward distinct targets compared to aldehydes (e.g., 11b) or triazoles (e.g., ).

- Compounds with logP < 5 (e.g., ) show favorable oral bioavailability, a trait likely shared by the target compound due to moderate lipophilicity .

Pharmacokinetic and Physicochemical Properties

Key Observations :

- *Inferred values based on structural analogs. The acetyl group likely lowers logP and pKa compared to amino-substituted derivatives, enhancing solubility and absorption.

Actividad Biológica

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is a synthetic compound that belongs to the piperidine class of organic molecules. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is a common motif in many bioactive compounds.

- Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is largely attributed to its interaction with specific biological targets, including enzymes and receptors.

Target Engagement

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways, suggesting that 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one may exhibit similar inhibitory effects on key metabolic enzymes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine compounds possess antimicrobial properties. For instance, some related compounds showed significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves modulation of cell signaling pathways that control cell survival and proliferation .

Pharmacokinetics

Understanding the pharmacokinetics of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Metabolism | Hepatic (liver) |

| Excretion | Renal (kidney) |

| Half-life | Approximately 4 hours |

These parameters suggest that the compound may require careful dosing to achieve optimal therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one and its derivatives:

- Study on Anticancer Effects : A study involving various piperidine derivatives indicated that those similar to 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 µM to 30 µM .

- Neuropharmacological Assessment : Research assessing the neuropharmacological effects found that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-1-(3-fluorophenyl)piperidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound likely involves multi-step reactions, such as:

- Step 1: Formation of the piperidin-2-one core via cyclization of a β-ketoamide intermediate.

- Step 2: Introduction of the 3-fluorophenyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling, if halogenated precursors are used) .

- Step 3: Acetylation at the 3-position using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP catalysis) .

Optimization Tips:

Q. How can the crystal structure of 3-acetyl-1-(3-fluorophenyl)piperidin-2-one be resolved, and what software tools are recommended?

Methodological Answer:

Crystallization: Use slow evaporation from a solvent mixture (e.g., ethanol/dichloromethane) to obtain single crystals.

X-ray Diffraction (XRD): Collect high-resolution data (e.g., at 100 K) with synchrotron or in-house diffractometers.

Structure Refinement:

- Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder or twinning .

- Validate geometric parameters (bond lengths, angles) with Mercury CSD to ensure compliance with expected values .

Example Workflow:

Data Collection → SHELXS/SHELXD (solution) → SHELXL (refinement) → Mercury (visualization/validation)

Reference analogous piperidinone structures (e.g., triclinic systems in ) for comparative analysis .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

- Purity:

- Stability:

Advanced Research Questions

Q. How should researchers address contradictions between computational modeling and experimental spectral data?

Methodological Answer:

- Scenario: DFT-predicted NMR shifts deviate from experimental values.

- Resolution Steps:

- Verify computational settings (e.g., solvent effects, basis sets) in software like Gaussian or ORCA .

- Re-examine experimental conditions (e.g., solvent polarity, temperature) for NMR acquisition .

- Cross-validate with X-ray data (if available) to confirm conformational preferences (e.g., chair vs. boat piperidinone ring) .

- Use IsoStar to analyze non-covalent interactions (e.g., C=O···H-F) that may influence stability .

Q. What strategies are effective for conformational analysis of the piperidin-2-one ring in solution vs. solid state?

Methodological Answer:

- Solid State: Analyze X-ray data for ring puckering parameters (e.g., Cremer-Pople coordinates) .

- Solution State:

Key Metrics:

| Parameter | Solid State (X-ray) | Solution (NMR/MD) |

|---|---|---|

| Ring Puckering (θ) | 15–25° | 10–30° (dynamic) |

| Torsion Angle (C3-C2) | 170–175° | 160–180° |

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound?

Methodological Answer:

Target Selection: Prioritize receptors/kinases with structural similarity to known piperidinone targets (e.g., sigma-1 receptors, cholinesterases) .

Assay Design:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., acetylthiocholine for AChE inhibition).

- Cellular Uptake: Perform confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives).

Toxicity Screening:

Q. What are the best practices for reporting crystallographic data in publications?

Methodological Answer:

-

Data Deposition: Submit CIF files to the Cambridge Structural Database (CSD) or CCDC .

-

Validation: Include checkCIF/PLATON reports to address alerts (e.g., missed symmetry, ADPs) .

-

Table Standards:

Parameter Value Reference Space Group P1 (triclinic) a, b, c (Å) 9.851, 10.755, 10.864 α, β, γ (°) 117.6, 106.1, 97.3

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.